molecular formula C19H34ClNO2 B1654828 2-Propanol, 1-(1-adamantylmethoxy)-3-cyclopentylamino-, hydrochloride CAS No. 27866-22-4

2-Propanol, 1-(1-adamantylmethoxy)-3-cyclopentylamino-, hydrochloride

Cat. No. B1654828
CAS RN: 27866-22-4
M. Wt: 343.9 g/mol
InChI Key: CGGLUNNGJDLALX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The molecular structure of “2-Propanol, 1-(1-adamantylmethoxy)-3-cyclopentylamino-, hydrochloride” is not explicitly provided in the available sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, melting point, boiling point, solubility, and reactivity. The specific physical and chemical properties of “2-Propanol, 1-(1-adamantylmethoxy)-3-cyclopentylamino-, hydrochloride” are not provided in the available sources .

Scientific Research Applications

Synthesis of Unsaturated Adamantane Derivatives

Adamantane derivatives, including the compound , are used in the synthesis of unsaturated adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Production of Monomers

Adamantane derivatives are used in the production of monomers . These monomers can be used to create polymers with unique properties, such as high thermal stability .

Creation of High-Energy Fuels and Oils

The compound is used in the creation of high-energy fuels and oils . The unique structure and properties of adamantane derivatives make them ideal for this application .

Development of Bioactive Compounds

Adamantane derivatives are used in the development of bioactive compounds . These compounds have a wide range of applications in the field of medicine and pharmacology .

Pharmaceutical Applications

Adamantane derivatives are used in the creation of pharmaceuticals . For example, drugs such as amantadine, rimantadine, tromantadine, ladasten, and many others include adamantane derivatives .

Antiviral Activity

Adamantane derivatives have been found to have antiviral activity . For example, new pyrazoles; 1,2,4-triazoles; β- and γ-glycols; amidrazones; and amines of the adamantane series have been synthesized and their activity with respect to smallpox vaccine virus has been studied .

Creation of Diamond-Like Bulky Polymers

Adamantane derivatives are used in the creation of diamond-like bulky polymers, also known as diamondoids . These materials have unique properties and potential applications in various fields .

Synthesis of Functional Adamantane Derivatives

Adamantane derivatives are used in the synthesis of functional adamantane derivatives . These derivatives have a wide range of potential applications, including in the fields of medicine, materials science, and more .

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with other molecules to exert its effects. The mechanism of action for “2-Propanol, 1-(1-adamantylmethoxy)-3-cyclopentylamino-, hydrochloride” is not specified in the available sources .

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its physical and chemical properties, as well as how it is handled and used. The specific safety and hazards information for “2-Propanol, 1-(1-adamantylmethoxy)-3-cyclopentylamino-, hydrochloride” is not available in the sources I have access to .

properties

IUPAC Name

1-(1-adamantylmethoxy)-3-(cyclopentylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO2.ClH/c21-18(11-20-17-3-1-2-4-17)12-22-13-19-8-14-5-15(9-19)7-16(6-14)10-19;/h14-18,20-21H,1-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGLUNNGJDLALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC(COCC23CC4CC(C2)CC(C4)C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30950549
Record name 1-[(Adamantan-1-yl)methoxy]-3-(cyclopentylamino)propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30950549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propanol, 1-(1-adamantylmethoxy)-3-cyclopentylamino-, hydrochloride

CAS RN

27866-22-4
Record name 2-Propanol, 1-(1-adamantylmethoxy)-3-cyclopentylamino-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027866224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(Adamantan-1-yl)methoxy]-3-(cyclopentylamino)propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30950549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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